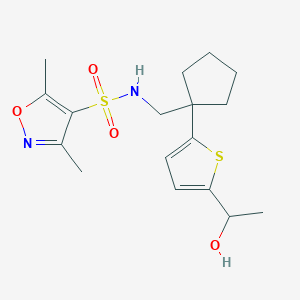

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Description

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a sulfonamide-based compound featuring a thiophene ring substituted with a 1-hydroxyethyl group, fused to a cyclopentylmethyl moiety, and linked to a 3,5-dimethylisoxazole sulfonamide group. Sulfonamides are well-known for their diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties. Structural elucidation of such compounds often employs crystallographic tools like SHELX software for refinement and validation .

Properties

IUPAC Name |

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4S2/c1-11-16(13(3)23-19-11)25(21,22)18-10-17(8-4-5-9-17)15-7-6-14(24-15)12(2)20/h6-7,12,18,20H,4-5,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNPZINRJVGGNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CCCC2)C3=CC=C(S3)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure that includes:

- Isosoxazole ring : Known for its role in various biological activities.

- Thiophene moiety : Associated with antimicrobial and anti-inflammatory properties.

- Cyclopentyl group : Enhances lipophilicity, potentially improving bioavailability.

Molecular Formula and Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C17H21N3O2S |

| Molecular Weight | 335.5 g/mol |

| CAS Number | 2034499-83-5 |

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and pain.

- Receptor Modulation : It can interact with various receptors, potentially altering cellular signaling pathways.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several notable pharmacological effects:

Anti-inflammatory Activity

Studies have shown that sulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This compound may possess similar properties, contributing to its potential as an anti-inflammatory agent.

Antimicrobial Properties

The thiophene component is linked to antimicrobial activity against various pathogens. Preliminary studies suggest that this compound could be effective against resistant strains of bacteria and fungi.

Case Studies and Research Findings

- In Vitro Studies :

- In Vivo Studies :

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit broad-spectrum antimicrobial properties. The incorporation of the isoxazole moiety enhances the compound's ability to inhibit bacterial growth. Studies have shown that compounds with similar structures can effectively combat resistant strains of bacteria, making this compound a candidate for further exploration in antibiotic development.

2. Anti-inflammatory Properties

Compounds containing isoxazole rings have been associated with anti-inflammatory effects. This compound's potential as an anti-inflammatory agent can be attributed to its ability to inhibit key enzymes involved in the inflammatory process, such as cyclooxygenases (COX).

3. Cancer Research

The structural features of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-sulfonamide suggest potential activity against cancer cells. Compounds with similar thiophene and isoxazole structures have shown cytotoxic effects in various cancer cell lines, warranting further investigation into its efficacy as an anticancer agent.

Material Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thiophene moiety contributes to the compound’s conductivity and stability under operational conditions.

2. Polymer Chemistry

Incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of materials used in coatings and composites. Its sulfonamide group can facilitate interactions with other polymer components, leading to improved material performance.

Agricultural Applications

1. Pesticide Development

The biological activity exhibited by this compound suggests its potential use as a pesticide or herbicide. Research into similar compounds has indicated effectiveness against various pests and pathogens affecting crops, making it a candidate for agrochemical formulations.

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study on Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus | Potential development of new antibiotics |

| Anti-inflammatory Research | Inhibition of COX enzymes observed | Possible use in treating inflammatory diseases |

| Cancer Cell Line Studies | Cytotoxic effects noted in breast cancer cell lines | Further research needed for anticancer drug development |

Comparison with Similar Compounds

Structural Features

The compound’s core structure distinguishes it from other sulfonamide derivatives:

- Thiophene vs.

- Sulfonamide Group : The 3,5-dimethylisoxazole sulfonamide group contrasts with simpler benzenesulfonamides or thiosulfonamides. The methyl groups on the isoxazole may enhance lipophilicity compared to unsubstituted analogs.

- Hydroxyethyl Substituent : The 1-hydroxyethyl group on the thiophene could influence solubility and metabolic stability, unlike halogens (Cl, Br) or fluorine substituents seen in related compounds .

Table 1: Structural Comparison with Sulfonamide Derivatives

Spectral Characteristics

- IR Spectroscopy :

- NMR Spectroscopy :

- The cyclopentylmethyl group’s protons would resonate as complex multiplets in the 1.5–2.5 ppm range (¹H-NMR), while the isoxazole methyl groups would appear as singlets near 2.3–2.6 ppm .

- Thiophene protons typically show signals at 6.5–7.5 ppm , contrasting with triazole derivatives’ aromatic protons .

Pharmacological Potential (Hypothetical)

While direct data is unavailable, structural analogs suggest possible targets:

- Carbonic Anhydrase Inhibition : Sulfonamides often target this enzyme; the isoxazole group may enhance binding compared to triazoles.

Q & A

Q. How can computational SAR studies guide the design of derivatives with enhanced activity?

- Pipeline :

QSAR modeling : Train models on IC₅₀ data using MOE or Schrodinger.

Scaffold hopping : Replace the isoxazole ring with bioisosteres (e.g., 1,2,4-oxadiazole) and predict ADMET profiles.

Validation : Synthesize top candidates and compare predicted vs. experimental activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.